Product packaging for 4,5-Dihydro Prednisone(Cat. No.:CAS No. 103881-93-2)

4,5-Dihydro Prednisone

Cat. No.: B586577
CAS No.: 103881-93-2
M. Wt: 360.45
InChI Key: XGRPDOONUXQWRT-FZPGBCFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro Prednisone ( 103881-93-2) is a highly characterized chemical reference standard derived from Prednisone, a synthetic anti-inflammatory glucocorticoid . With a molecular formula of C21H28O5 and a molecular weight of 360.45 g/mol, this compound is an essential and well-defined material for use in analytical and research applications . It is particularly critical in the development and quality control of the parent drug, Prednisone, which is a cornerstone medication used to treat a wide array of inflammatory, allergic, immune-mediated, and neoplastic conditions by acting as an immunosuppressive and anti-inflammatory agent . As a key impurity or degradation product, this compound is vital for method validation, stability studies, and ensuring the safety and efficacy of pharmaceutical products . This product is supplied with comprehensive supporting documentation, including a Certificate of Analysis (CoA) detailing purity and potency, and a Structure Elucidation Report (SER) . It is fully compliant with the stringent regulatory standards of major pharmacopoeias such as the USP, EMA, JP, and BP, making it indispensable for Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial production processes . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O5 B586577 4,5-Dihydro Prednisone CAS No. 103881-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,12,14-15,18,22,26H,3-4,6,8-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRPDOONUXQWRT-FZPGBCFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4C3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747677
Record name (5alpha)-17,21-Dihydroxypregn-1-ene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103881-93-2
Record name 4,5-Dihydroprednisone, (5alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103881932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5alpha)-17,21-Dihydroxypregn-1-ene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIHYDROPREDNISONE, (5.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46ZUX92IMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Approaches for 4,5 Dihydro Prednisone and Analogues

Methodologies for the Stereoselective Reduction of the Δ4-3-Ketone System

The reduction of the Δ4-double bond in the A-ring of prednisone (B1679067) is a critical transformation that dictates the stereochemistry at the C-5 position, leading to either 5α- or 5β-dihydro isomers. The 5β-isomer, with its characteristic A/B-cis ring fusion, is of particular interest. nih.govnih.gov The stereochemical outcome of this reduction is highly sensitive to the reaction conditions, including the choice of catalyst and solvent. acs.org

Non-Enzymatic Chemical Reduction Techniques

Various non-enzymatic methods have been developed for the reduction of the Δ4-3-ketone system in steroids. These techniques often employ metal hydrides or catalytic hydrogenation.

One approach involves the use of metal enolates to protect specific carbonyl groups during metal hydride reduction. rsc.org For instance, prednisone can be converted to its corresponding 1,3,5-trien-3-olate using reagents like lithium bistrimethylsilylamide or trityl-lithium. rsc.org This enolate is then reduced in situ with a metal hydride, such as lithium aluminum hydride (LiAlH4), to yield prednisolone (B192156), with the Δ4-3-ketone system remaining intact for subsequent reduction steps. rsc.orggoogle.com The choice of the metal hydride reducing agent is crucial and depends on the specific group to be reduced. google.com Milder variants like lithium dihydro-bis(2-methoxyethoxy)aluminate can also be employed to avoid undesirable byproducts. google.com

Catalytic hydrogenation is another widely used method. Palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones has been shown to be an effective method for producing 5β-steroids. nih.govnih.gov The presence of additives, such as tetrabutylammonium (B224687) carboxylates derived from natural carboxylic acids, can significantly improve the 5β-selectivity of the hydrogenation. nih.govnih.govacs.org For example, using tetrabutylammonium d-mandelate as an additive in the palladium-catalyzed hydrogenation of testosterone (B1683101) resulted in high yield and stereoselectivity for the 5β-dihydro product. nih.govnih.govacs.org The nature of the catalyst and the pH of the solution also play a considerable role in determining the stereochemical outcome. acs.org

Method Reagents/Catalyst Key Features Reference
Metal Hydride Reduction with Enolate ProtectionLithium bistrimethylsilylamide, trityl-lithium, LiAlH4Protects other carbonyls during reduction. rsc.org
Catalytic HydrogenationPalladium, Tetrabutylammonium carboxylatesHigh 5β-selectivity. nih.govnih.gov

Chemoenzymatic Synthesis Strategies Utilizing Reductases

Chemoenzymatic synthesis offers a powerful alternative to traditional chemical methods, often providing high stereoselectivity under mild reaction conditions. mdpi.com Reductases, a class of enzymes that catalyze reduction reactions, are particularly useful for the stereoselective reduction of the Δ4-3-ketone system in steroids.

While specific examples detailing the use of reductases for the direct synthesis of 4,5-dihydro prednisone are not extensively documented in the provided search results, the broader application of chemoenzymatic strategies in steroid synthesis is well-established. mdpi.com For instance, ene-reductases (ERs) are known to mediate the enantioselective reduction of C=C double bonds activated by electron-withdrawing groups, a feature present in the Δ4-3-ketone system of prednisone. researchgate.net The screening of a library of ERs can lead to the identification of a biocatalyst that provides the desired stereoisomer with high enantioselectivity. researchgate.net

Furthermore, microorganisms such as Rhodococcus species have been shown to catalyze the C20 reduction of cortisone (B1669442) and hydrocortisone, producing 20β-hydroxy derivatives. nih.govmdpi.com This highlights the potential of microbial transformations in modifying the steroid scaffold, which could be extended to the reduction of the A-ring.

Synthesis of Novel Structural Analogues and Derivatives of this compound

The synthesis of novel analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with potentially improved properties. These modifications can be targeted at various positions of the steroid nucleus, including the D-ring, side chain, and other steroidal positions for the introduction of spiro-heterocyclic moieties.

Modifications within the D-Ring and Side Chain

Modifications to the D-ring and the C-17 side chain of corticosteroids can significantly impact their biological activity. Several strategies have been developed to synthesize such analogues.

One common modification is the removal of the C-17 dihydroxyacetone side chain to produce 17-ketosteroids. researchgate.net This can be achieved through various chemical methods, including the use of zinc chloride in dry THF, which has been shown to cleave the side chain of prednisolone to form 11-β-hydroxy-1,4-androstadiene-3,17-dione in good yield. researchgate.net Another approach involves the deoxygenation of the dihydroxyacetone moiety at C-17 using iodotrimethylsilane. google.com

The synthesis of D-homosteroids, where the five-membered D-ring is expanded to a six-membered ring, represents another class of modification. arkat-usa.org A classical method for this transformation is the Tiffeneau rearrangement of 17-aminomethyl-17-hydroxysteroids. arkat-usa.org

Introduction of Spiro-Heterocyclic Moieties at Steroidal Positions

The incorporation of heterocyclic moieties into a steroid framework can alter its pharmacological properties. nih.govresearchgate.net Spiro-heterocyclic steroids, where a heterocyclic ring is attached to a steroidal carbon in a spiro fashion, are of particular interest. nih.govresearchgate.net

Various synthetic methodologies have been developed for the preparation of spiro heterocyclic steroids at different positions. nih.govresearchgate.net For example, spiro-2H-furan-3-ones have been synthesized at the C-17 position of prednisolone precursors through an intramolecular condensation of an α-ketoester. nih.govresearchgate.net The synthesis of steroidal spiro 1,3-thiazolidines from 2α-bromo-3-oxo steroids has also been reported. nih.gov Furthermore, novel conformationally-restricted steroids decorated with spiranic oxazolidin-2-one or 2-aminooxazoline motifs at C-17 have been prepared and evaluated for their potential as antiproliferative agents. nih.gov

Spiro Heterocycle Steroidal Position Synthetic Approach Reference
2H-Furan-3-oneC-17Intramolecular condensation of α-ketoester. nih.govresearchgate.net
1,3-ThiazolidineC-3Reaction of 2α-bromo-3-oxo steroid with 2-aminoethanethiol. nih.gov
Oxazolidin-2-oneC-17Reaction of aminomethylalcohol derivative with triphosgene. nih.gov
2-AminooxazolineC-17Intramolecular cyclodesulfurization of N-substituted thioureas. nih.gov

Generation of Research Probes and Labeled Analogues

The development of labeled analogues of this compound is crucial for studying its biological function, distribution, and receptor interactions. These probes often incorporate radioactive isotopes or other detectable tags.

Radiolabeled steroids are valuable tools in nuclear medicine for imaging and diagnostic purposes. snmjournals.org Steroids can be labeled with gamma-emitting nuclides like Tellurium-123m (¹²³ᵐTe). snmjournals.org The synthesis of such probes typically involves reacting a brominated steroid substrate with a radiolabeled reagent, such as sodium alkyl [¹²³ᵐTe] tellurols. snmjournals.org The resulting radiolabeled steroid can then be purified using chromatographic techniques. snmjournals.org

The synthesis of probes for studying biological function may also involve the introduction of photoactivatable groups or "clickable" tags for activity-based protein profiling. beilstein-journals.org For instance, the synthesis of ¹⁸F-labeled PET probes often involves the nucleophilic aromatic substitution of a precursor with [¹⁸F]fluoride ion. nih.gov These synthetic strategies can be adapted for the preparation of labeled this compound analogues to facilitate research into its mechanism of action.

Advanced Synthetic Protocols for 4,5-Dihydro Steroid Scaffolds

The synthesis of 4,5-dihydro steroid scaffolds, such as this compound, from their corresponding Δ⁴-3-ketosteroid precursors is a pivotal transformation in medicinal chemistry. This reduction of the A-ring double bond can lead to either 5α- or 5β-diastereomers, which often exhibit distinct biological activities. The stereochemical outcome of this reduction is highly dependent on the chosen synthetic methodology. Advanced protocols for achieving this transformation with high selectivity include catalytic hydrogenation, enzymatic conversions, and organocatalytic methods.

Catalytic hydrogenation is a widely employed method for the reduction of the Δ⁴-double bond in steroids. The choice of catalyst, solvent, and reaction conditions plays a critical role in determining the stereoselectivity of the product. For instance, the hydrogenation of steroidal 4-ene-3-ketones can be directed towards the formation of 5β-steroids, which are key structural elements of neuroactive steroids. nih.govacs.org Studies have shown that palladium-catalyzed hydrogenation in the presence of ionic liquids derived from natural carboxylic acids can enhance the 5β-selectivity. nih.govacs.org The use of tetrabutylammonium carboxylates as additives has been demonstrated to improve the yield and stereoselectivity of the reduction of testosterone to 5β-dihydrotestosterone. acs.org However, the presence of additional functional groups on the steroid backbone can significantly influence the selectivity of the reduction. nih.gov

The stereochemistry of catalytic hydrogenation is also sensitive to the pH of the reaction medium and the specific metal catalyst used. nih.gov For example, the reduction of steroidal 4-ene-3-ketones can yield varying ratios of 5α- and 5β-isomers depending on these factors. While catalytic hydrogenation is a powerful tool, the presence of other reducible functional groups within the steroid, such as the Δ¹-double bond in prednisone, can lead to over-reduction or a mixture of products, necessitating careful optimization of the reaction conditions.

Enzymatic and chemoenzymatic approaches offer a high degree of selectivity for steroid modifications. bohrium.com Biotransformation using microorganisms can achieve stereospecific reductions of the Δ⁴-double bond. For example, the fungus Penicillium decumbens has been shown to convert various Δ⁴-3-ketosteroids into their corresponding 5α-dihydro derivatives. nih.gov However, this particular enzymatic system is intolerant to additional unsaturation at the Δ¹ position, as is present in prednisone, which inhibits the reduction. nih.gov This highlights the substrate specificity that is characteristic of enzymatic transformations and underscores the need to identify or engineer enzymes suitable for specific steroid scaffolds.

Organocatalytic transfer hydrogenation represents another advanced strategy for the stereoselective reduction of steroidal enones. nih.gov This method can provide access to 5β-steroids, but it may also generate byproducts that require subsequent separation. nih.gov

Recent advancements in synthetic chemistry are continuously providing new tools for the construction and modification of steroid scaffolds. nih.govuva.nl These include the use of continuous flow technology, which can improve reaction efficiency, safety, and scalability. uva.nlresearchgate.net Flow chemistry has been applied to various steroid transformations, including hydrogenations, and offers precise control over reaction parameters. uva.nlresearchgate.net Furthermore, novel catalytic methods, such as enantioselective palladium-catalyzed dearomative cyclization and metallacycle-mediated annulative cross-couplings, are emerging for the de novo synthesis of complex steroid cores. nih.gov While not directly applied to the reduction of prednisone, these advanced methods demonstrate the expanding repertoire of synthetic strategies available for creating diverse steroidal analogues.

The table below summarizes findings from studies on the stereoselective reduction of steroidal 4-ene-3-ketones, which provides a basis for understanding the potential synthetic routes to this compound.

SubstrateCatalyst/MethodSolvent/AdditiveProduct Ratio (5β/5α)Yield (%)
TestosteronePd/CiPrOH / Tetrabutylammonium d-mandelate84/1699
TestosteronePd(OH)₂iPrOH43/57-
TestosteronePd/CEtOH / Tetrabutylammonium l-lactate85/1592
ProgesteronePd/CiPrOH / Tetrabutylammonium d-mandelate88/1299

Enzymatic Biotransformation and Metabolic Pathways Involving 4,5 Dihydro Prednisone

Characterization of Steroid 5α-Reductase Activity on Prednisone (B1679067) Substrates

The formation of 4,5-dihydro prednisone is primarily catalyzed by steroid 5α-reductase enzymes. These enzymes are responsible for the irreversible reduction of the double bond between carbons 4 and 5 (Δ4,5) in the A-ring of various steroid hormones. wikipedia.org

Substrate Specificity and Catalytic Mechanisms of 5α-Reductase Isozymes

Steroid 5α-reductases are a family of enzymes with three identified isozymes: type 1, type 2, and type 3 (SRD5A1, SRD5A2, and SRD5A3). wikipedia.org These enzymes are integral membrane proteins that catalyze the reduction of 3-oxo, Δ4,5 C19 and C21 steroids. wikipedia.org The reaction requires NADPH as a cofactor, which provides the hydride anion for the stereospecific break of the Δ4,5 bond. wikipedia.org The catalytic mechanism involves the binding of NADPH to the enzyme, followed by the steroid substrate. nih.gov Structural and mutagenesis studies of human SRD5A2 have identified key amino acid residues, such as E57 and Y91, that facilitate the hydride transfer from NADPH to the steroid's A-ring, leading to the 5α-reduced product. scispace.comresearchgate.net

The substrate range for 5α-reductases is broad and includes endogenous steroids such as testosterone (B1683101), progesterone, androstenedione, cortisol, and aldosterone. wikipedia.orgwikipedia.org Given that prednisone is a C21 steroid with the requisite 3-oxo-Δ4,5 A-ring structure, it is a viable substrate for these enzymes. The action of 5α-reductase on both C19 and C21 steroids has been demonstrated in studies using the inhibitor finasteride, which affects the metabolism of both androgens and corticosteroids. nih.gov

Comparative Kinetics of 5α-Reduction Across Steroid Classes

The different isozymes of 5α-reductase exhibit distinct kinetic properties and tissue distribution, suggesting different physiological roles. nih.gov The type 1 isozyme (5α-R1) generally has a lower affinity for substrates (higher Km, in the micromolar range), whereas the type 2 isozyme (5α-R2) has a much higher affinity (lower Km, in the nanomolar range). nih.govnih.gov This difference implies that 5α-R2 is active at lower substrate concentrations. nih.gov For instance, with testosterone as the substrate, the Km for 5α-R1 is approximately 1–5 µM, while for 5α-R2, it is in the range of 0.004–1 µM. nih.gov These kinetic differences suggest that 5α-R2 may play a more anabolic role in androgen synthesis, while 5α-R1 has a more catabolic function in steroid clearance. nih.gov

Enzyme Isozyme Substrate Apparent K_m Optimal pH Reference(s)
5α-Reductase Type 1 Testosterone1-5 µMBroad (7-9) nih.gov, annualreviews.org
5α-Reductase Type 2 Testosterone0.004-1 µMAcidic (~5.5) nih.gov, annualreviews.org
This table presents a summary of kinetic parameters for human 5α-reductase isozymes using testosterone as a representative substrate.

Subsequent Metabolic Conversions of this compound

Once the A-ring of prednisone is saturated to form this compound, the compound becomes a substrate for other classes of enzymes, primarily hydroxysteroid dehydrogenases (HSDs), which further modify its structure. These subsequent reductions are a critical part of the metabolic cascade.

Role of Hydroxysteroid Dehydrogenases in Further Reductions (e.g., 3α/β-HSD, 20α/β-HSD)

Hydroxysteroid dehydrogenases are enzymes that catalyze the reduction of keto groups or the oxidation of hydroxyl groups on the steroid nucleus. Following the 5α-reduction of the A-ring, the 3-keto group of dihydro-prednisone can be reduced by 3α- and 3β-HSDs, which are part of the aldo-keto reductase (AKR) superfamily. mdpi.com This leads to the formation of tetrahydro-metabolites. mdpi.com

Furthermore, the C-20 keto group on the side chain is a major site for metabolic reduction. pharmgkb.org Enzymes with 20α-HSD and 20β-HSD activity, such as AKR1C1 and Carbonyl reductase 1 (CBR1), catalyze the conversion of prednisone and its metabolites to their 20α- and 20β-hydroxy derivatives. pharmgkb.orgendocrine-abstracts.org The formation of 20α-dihydroprednisone and 20β-dihydroprednisone has been identified as a significant metabolic pathway. pharmgkb.orgnih.gov Studies on the metabolism of the related steroid cortisol show that it can be converted to 20α- and 20β-dihydrocortisol by HSDs, a process that also occurs with prednisone. nih.govresearchgate.netresearchgate.net Research involving microbial models further confirms that a 5α-reduced prednisone nucleus can undergo subsequent reductions at both the C-3 and C-20 positions. nih.govtandfonline.com

Conjugation Pathways: Glucuronidation and Sulfation in Research Models

After phase I metabolic reactions like reduction and hydroxylation, the resulting prednisone metabolites, including derivatives of this compound, undergo phase II conjugation reactions. These reactions increase the water solubility of the steroids, inactivating them and preparing them for excretion. frontiersin.org

Glucuronidation is a primary conjugation pathway where a glucuronyl group from uridine-5´-diphosphoglucuronic acid (UDPGA) is attached to a hydroxyl group on the steroid metabolite. frontiersin.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs). For prednisone, UGT2B7 has been identified as the main enzyme responsible for its glucuronidation. pharmgkb.org The resulting glucuronide conjugates are then predominantly excreted through the kidneys into the urine. nih.govdrugbank.com

Sulfation is another crucial conjugation pathway where a sulfate (B86663) group is transferred to a steroid hydroxyl group by sulfotransferase (SULT) enzymes. frontiersin.orgnih.gov This process also increases the hydrophilicity of the steroid. frontiersin.org While sulfated steroids were once seen merely as end-products for excretion, they are now also recognized as a circulating reservoir that can be converted back to active forms by steroid sulfatase (STS) in various tissues. nih.govbioscientifica.com Several SULTs, including SULT1A1, SULT1E1, and SULT2A1, are involved in steroid metabolism. frontiersin.orgnih.gov

Microbial Biotransformation Models for this compound and Related Steroids

Microbial systems, including fungi and bacteria, serve as valuable models for studying mammalian steroid metabolism due to their ability to perform highly specific and efficient biotransformations. tandfonline.comtandfonline.comresearchgate.net These microorganisms express enzymes like hydroxylases and oxidoreductases that can catalyze reactions which are otherwise difficult to achieve through chemical synthesis. d-nb.infoscialert.net

Research using human intestinal bacteria (HIB) has demonstrated the extensive metabolism of prednisone under anaerobic conditions, which mimic the gut environment. nih.govtandfonline.com In one such study, the incubation of prednisone with HIB produced a variety of metabolites, including those with a saturated A-ring, confirming that gut microbiota can perform 5α- and 5β-reduction. nih.govtandfonline.com These reduced products were then further metabolized by microbial HSDs. nih.govtandfonline.com

Metabolite Identified in HIB Culture Key Metabolic Transformation Reference(s)
3α,17α-dihydroxy-5α-pregnane-11,20-dione5α-reduction, 3α-reduction nih.gov, tandfonline.com
3α,17α-dihydroxy-5β-pregnane-11,20-dione5β-reduction, 3α-reduction nih.gov, tandfonline.com
3β,17α,20-trihydroxy-5α-pregnan-11-one5α-reduction, 3β-reduction, 20-reduction nih.gov, tandfonline.com
This table shows select metabolites of prednisone identified after anaerobic incubation with human intestinal bacteria, demonstrating A-ring saturation and subsequent reductions.

Fungi such as Cunninghamella elegans and Acremonium strictum have also been used to study prednisone and prednisolone (B192156) biotransformation. scialert.netresearchgate.net C. elegans was shown to produce a 5α-reduced metabolite of prednisone, while A. strictum could perform reductions at the C-20 position and side-chain cleavage. scialert.netresearchgate.net These microbial models are instrumental in identifying potential metabolic pathways and producing reference metabolites for further research.

Investigation of Metabolic Pathways in Cell-Free Systems and Isolated Enzyme Assays

The study of this compound metabolism in controlled, cell-free environments and through isolated enzyme assays provides critical insights into the specific biochemical transformations this compound undergoes. These in vitro systems, free from the complexities of whole-cell or organismal biology, allow for a detailed examination of enzymatic activities, reaction kinetics, and the precise roles of specific enzymes in the metabolic cascade. While direct enzymatic studies commencing with this compound as the initial substrate are not extensively documented, significant data can be extrapolated from research on its parent compound, prednisone, and other related corticosteroids.

Investigations into prednisone metabolism reveal that the formation of dihydro metabolites is a key pathway. pharmgkb.org The saturation of the A-ring double bond (at the C4-C5 position) to create 4,5-dihydro metabolites is a reaction catalyzed by steroid A-ring reductases. Cell-free systems, often utilizing liver microsomes or purified recombinant enzymes, have been instrumental in characterizing these enzymatic processes.

One of the primary enzyme families responsible for this reduction is the aldo-keto reductase (AKR) superfamily, specifically 5β-reductase (AKR1D1), which is predominantly expressed in the liver. nih.gov Studies using purified recombinant AKR1D1 have demonstrated its capacity to metabolize steroid hormones by reducing the A-ring. nih.gov This enzyme catalyzes the conversion of Δ4-3-ketosteroids into their 5β-reduced metabolites. Therefore, in a cell-free assay containing AKR1D1 and the necessary cofactors (typically NADPH), prednisone would be converted to 5β-dihydro-prednisone.

Similarly, 5α-reductase isoenzymes (SRD5A) catalyze the formation of 5α-dihydro metabolites. Although often associated with androgen metabolism, these enzymes also act on glucocorticoids. nih.gov Isolated enzyme assays with recombinant 5α-reductase have shown the biotransformation of various steroids, indicating a probable pathway for the formation of 5α-dihydro-prednisone from prednisone. nih.gov

Further metabolic steps involving this compound can be investigated using these in vitro models. Once formed, this compound can be a substrate for other enzymes, such as hydroxysteroid dehydrogenases (HSDs), which interconvert ketone and hydroxyl groups. For instance, the reduction of the C-20 ketone group of prednisone and its metabolites is a significant pathway, leading to 20α- and 20β-dihydro metabolites. pharmgkb.orgdrugbank.com Isolated enzyme assays have implicated members of the AKR1C family in these reductions. pharmgkb.org It is plausible that this compound would undergo similar C-20 reduction in the presence of these isolated enzymes.

The table below summarizes findings from various in vitro studies on prednisone and related steroids, which are indicative of the enzymatic processes that this compound would likely undergo or be generated from.

Table 1: Enzymatic Conversions of Prednisone and Related Steroids in Cell-Free & Isolated Enzyme Systems

Enzyme/SystemSubstratePrimary Metabolite(s)Key FindingReference
5β-Reductase (AKR1D1)Glucocorticoids (e.g., Cortisol)5β-Dihydro metabolitesAKR1D1 is a key hepatic enzyme for A-ring reduction of steroids. nih.gov
Recombinant CYP3A4 & CYP3A5Prednisolone6β-OH-prednisoloneCYP3A4 is significantly more active than CYP3A5 in the 6β-hydroxylation of prednisolone. researchgate.net
Human Liver MicrosomesPrednisonePrednisolone, 20-dihydro metabolitesDemonstrates the primary conversion to the active form and subsequent reduction. pharmgkb.org
Clostridium steroidoreducens (Isolated enzymes)Prednisolone5β-dihydro- and 3β,5β-tetrahydro-steroid derivativesIdentified a bacterial pathway (OsrABC) capable of Δ1 and Δ4 bond reduction. nih.gov
AKR1C Family Enzymes (Probable)Prednisone, Prednisolone20α- and 20β-dihydro formsThese enzymes are likely responsible for the reduction of the C-20 ketone. pharmgkb.org

Research involving human intestinal bacteria in anaerobic conditions also provides a model for metabolic pathways, albeit in a more complex cell-free environment (fecal matter incubation). In one such study, prednisone was transformed into nine different metabolites, including compounds with reduced A-rings and modified side chains, such as 5β-androst-1-ene-3,11,17-trione and 3α-hydroxy-5α-androstane-11,17-dione. researchgate.net These findings highlight the potential for extensive reduction and side-chain cleavage of the steroid nucleus, pathways that this compound could also follow.

Furthermore, cytochrome P450 (CYP) enzymes, particularly the CYP3A family, are known to hydroxylate steroids. pharmgkb.org In vitro studies with recombinant CYP3A4 show its role in the 6β-hydroxylation of prednisolone. researchgate.net It is highly probable that this compound could also be a substrate for such hydroxylation reactions in isolated enzyme assays, leading to compounds like 6-hydroxy-4,5-dihydro-prednisone.

Molecular Interactions and Receptor Studies of 4,5 Dihydro Prednisone and Its Analogues

Ligand-Receptor Binding Affinities and Specificities (Non-Clinical Receptor Context)

The biological effects of corticosteroids are primarily mediated through their binding to nuclear receptors, which act as ligand-activated transcription factors. pharmgkb.org The affinity and specificity of this binding are critical determinants of a steroid's potency and its spectrum of activity.

Interaction with Nuclear Receptors (e.g., Glucocorticoid Receptor, Mineralocorticoid Receptor)

The glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR) are the principal targets for prednisone (B1679067) and its metabolites. pharmgkb.orgoup.com Prednisone itself is a prodrug that is converted in the liver to its active form, prednisolone (B192156). pharmgkb.org Prednisolone binds with high affinity to the GR to exert its anti-inflammatory and immunosuppressive effects. pharmgkb.orgwikipedia.org

The conversion of prednisone to 4,5α-Dihydroprednisone involves the reduction of the Δ4-5 double bond in the A-ring, a reaction catalyzed by 5α-reductase enzymes. bioscientifica.comnih.govwikipedia.org This structural modification significantly impacts receptor binding. Generally, 5α-reduced metabolites of glucocorticoids are considered less active or inert compared to their parent compounds. bioscientifica.comnih.gov However, some studies on related 5α-reduced glucocorticoids, such as 5α-dihydrocorticosterone (5αDHB) and 5α-tetrahydrocorticosterone (5αTHB), have shown that these metabolites can still bind to the GR, albeit with potentially altered efficacy. nih.gov For instance, 5αDHB and 5αTHB were found to be as effective as corticosterone (B1669441) in displacing dexamethasone (B1670325) from binding sites in hepatocytes. nih.gov While they may only weakly activate metabolic gene transcription, they can still suppress inflammation. bioscientifica.comnih.gov

The mineralocorticoid receptor (MR) binds both mineralocorticoids and glucocorticoids with high affinity. wikipedia.orgnih.gov The selectivity of mineralocorticoid action in tissues like the kidney is maintained by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which inactivates glucocorticoids. wikipedia.orgwikipedia.org Prednisolone acetate (B1210297) has a reported 1,000-fold lower affinity for the MR compared to its affinity for the GR. The reduction of the A-ring in 4,5-Dihydro Prednisone is expected to further decrease its affinity for the MR, consistent with the general trend that the 3-keto-4-ene structure is important for high-affinity binding to both GR and MR. researchgate.net

Table 1: Relative Binding Affinities of Prednisone Metabolites and Analogues to Nuclear Receptors
CompoundTarget ReceptorRelative Binding AffinityKey Structural Feature
PrednisoloneGlucocorticoid Receptor (GR)HighΔ1,4-diene-3-one
Prednisolone AcetateMineralocorticoid Receptor (MR)Low (1,000-fold less than GR)Δ1,4-diene-3-one
4,5α-Dihydroprednisone (inferred)Glucocorticoid Receptor (GR)Reduced5α-A-ring reduction
5α-Dihydrocorticosterone (5αDHB)Glucocorticoid Receptor (GR)Comparable to Corticosterone5α-A-ring reduction
5α-Tetrahydrocorticosterone (5αTHB)Glucocorticoid Receptor (GR)Comparable to Corticosterone5α-A-ring reduction, 3α-OH

Analysis of Conformational Changes Upon Ligand Binding

The binding of a ligand to a nuclear receptor induces a conformational change in the receptor protein, which is crucial for its subsequent interaction with co-regulators and DNA. frontiersin.orgplos.org The structure of the ligand dictates the specific conformational changes. For the GR, agonist binding, such as with dexamethasone, induces a conformation that facilitates the recruitment of coactivators. plos.org

The reduction of the A-ring in this compound would alter the planarity of this part of the steroid molecule. rsc.org This change in shape can affect how the ligand sits (B43327) in the binding pocket of the GR and MR. Molecular modeling studies of the GR ligand-binding domain have shown that the C-3 ketone of the A-ring is a key interaction point. oup.com Altering the A-ring structure, as in this compound, would likely disrupt these interactions, leading to a different conformational state of the receptor compared to that induced by prednisolone. This altered conformation may explain the reduced transcriptional activation observed with some 5α-reduced glucocorticoids. bioscientifica.comnih.gov Studies on rigid steroid analogues have shown that changes in the ligand structure can alter the conformation of the activation function-2 (AF-2) domain of the GR, which is critical for coactivator recruitment. plos.org

Enzyme Inhibition and Activation Profiling

The metabolic fate and biological activity of steroids are heavily influenced by a suite of enzymes that can modify their structure.

Modulation of Steroidogenic Enzymes (e.g., 5α-Reductase, 11β-HSD)

5α-Reductase: This enzyme is responsible for the formation of this compound from prednisone. bioscientifica.comnih.govwikipedia.org There are three known isoenzymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3). wikipedia.org The expression and activity of these isoenzymes can vary between tissues, leading to different metabolic profiles. While 5α-reductase metabolizes prednisone, there is limited information on whether this compound or its derivatives can, in turn, inhibit or activate this enzyme.

11β-Hydroxysteroid Dehydrogenases (11β-HSD): These enzymes are critical for regulating the intracellular concentration of active glucocorticoids. wikipedia.orgnih.gov 11β-HSD1 primarily acts as a reductase, converting inactive cortisone (B1669442) and prednisone to active cortisol and prednisolone, respectively, particularly in the liver. pharmgkb.orgnih.gov Conversely, 11β-HSD2 is a dehydrogenase that inactivates cortisol and prednisolone in mineralocorticoid target tissues. wikipedia.orgnih.gov Some steroid metabolites, like 11α- and 11β-hydroxyprogesterone, are known to be potent inhibitors of 11β-HSD. ahajournals.org The ability of this compound to interact with 11β-HSD isoforms is not well-documented. However, given its structural similarity to other steroid metabolites, a potential for interaction exists.

Interaction with Cytochrome P450 Enzymes (e.g., CYP3A4, CYP17A1)

Cytochrome P450 3A4 (CYP3A4): This is a major enzyme in drug metabolism and is involved in the metabolism of prednisolone. pharmgkb.orgreactome.orgnih.gov CYP3A4 hydroxylates prednisolone to 6β-hydroxyprednisolone. reactome.org Prednisolone can also induce the expression of CYP3A4. reactome.org It is plausible that this compound could also be a substrate for CYP3A4, although specific studies are lacking.

Cytochrome P450 17A1 (CYP17A1): This enzyme is crucial for the biosynthesis of androgens and cortisol. oup.comaacrjournals.org Inhibitors of CYP17A1, such as abiraterone (B193195) acetate, are used in the treatment of prostate cancer. oup.comwikipedia.org While corticosteroids are not typically considered direct inhibitors of CYP17A1, the steroid nucleus is a common feature of both substrates and inhibitors of this enzyme. There is no direct evidence to suggest that this compound significantly modulates CYP17A1 activity.

Table 2: Interaction of this compound and Analogues with Key Enzymes
EnzymeInteraction with Prednisone/PrednisolonePotential Interaction with this compound
5α-ReductaseSubstrate (Forms 4,5-Dihydroprednisone)Potential for feedback inhibition (undetermined)
11β-HSD1Product (Converts Prednisone to Prednisolone)Potential substrate or inhibitor (undetermined)
11β-HSD2Substrate (Inactivates Prednisolone)Potential substrate or inhibitor (undetermined)
CYP3A4Substrate (Metabolizes Prednisolone)Likely substrate (undetermined)
CYP17A1No significant direct inhibitionUnlikely to be a potent modulator

Structure-Activity Relationship (SAR) Elucidation of this compound Derivatives

The structure-activity relationship (SAR) for corticosteroids is well-established for many structural features. researchgate.net Key elements for glucocorticoid activity include:

A 3-keto group and a double bond at the 4,5 position in the A-ring are generally considered essential for both glucocorticoid and mineralocorticoid activity. researchgate.net

An additional double bond at the 1,2 position, as seen in prednisone and prednisolone, selectively increases glucocorticoid activity. researchgate.net

Substitutions at the 11, 17, and 21 positions are critical for receptor binding and activity. researchgate.net

The reduction of the 4,5-double bond to create this compound represents a significant departure from the classical requirements for potent glucocorticoid activity. This A-ring saturation generally leads to a decrease in anti-inflammatory potency. bioscientifica.comnih.gov However, the discovery that some 5α-reduced glucocorticoids retain anti-inflammatory properties with potentially fewer metabolic side effects has spurred interest in this class of compounds. bioscientifica.comnih.gov

Influence of A-Ring Saturation on Receptor/Enzyme Recognition

The saturation of the A-ring, specifically the absence of the C4-C5 double bond found in prednisone, has a profound impact on the molecule's interaction with the glucocorticoid receptor. The C4-C5 double bond, along with the 3-keto group, is considered essential for potent glucocorticoid activity. ijdvl.comingentaconnect.comresearchgate.net This unsaturation introduces a degree of planarity to the A-ring, which is a critical feature for effective receptor binding.

In contrast, the saturation of the A-ring in this compound results in a more flexible and non-planar conformation. Molecular simulation studies have demonstrated that for glucocorticoid action, a rigid A-ring is a key characteristic of the most potent and specific compounds. nih.gov The flexibility introduced by A-ring saturation, as seen in 4,5-dihydro analogues, can hinder the optimal orientation required for strong binding within the ligand-binding domain of the glucocorticoid receptor. Research on cortisol and its A-ring saturated counterpart has revealed that the flexibility of the C1-C2 single bond in the saturated A-ring is a primary reason for a lower affinity to the GR. researchgate.net

This principle is further supported by observations that an additional double bond at the C1-C2 position, as seen in prednisolone, enhances glucocorticoid activity, partly by further increasing the rigidity and altering the conformation of the A-ring. ijdvl.com Therefore, the hydrogenation of the C4-C5 double bond to yield this compound significantly reduces its affinity for the glucocorticoid receptor, thereby diminishing its biological activity compared to its unsaturated parent compound, prednisone.

Table 1: Influence of Steroid Ring A Features on Glucocorticoid Activity

Structural Feature Compound Example Impact on Glucocorticoid Activity Reference
C4-C5 Double Bond Prednisone, Cortisol Considered essential for high-affinity binding and potent activity. ijdvl.comingentaconnect.com
Saturated A-Ring (No C4-C5 Double Bond) This compound Leads to a more flexible A-ring and reduced receptor binding affinity. nih.govresearchgate.net
C1-C2 and C4-C5 Double Bonds Prednisolone Increased potency and enhanced glucocorticoid activity. ijdvl.com

Impact of C-11 and C-20 Functional Groups on Biochemical Activity

The functional groups at the C-11 and C-20 positions of the steroid nucleus play a crucial role in modulating biochemical activity. Prednisone itself is technically a prodrug, possessing a ketone group at the C-11 position. drugbank.com For the molecule to become active, this 11-keto group must be converted to an 11β-hydroxyl (11β-OH) group by the enzyme 11β-hydroxysteroid dehydrogenase in the liver, forming prednisolone. drugbank.com

The 11β-OH group is vital for glucocorticoid activity as it forms a critical hydrogen bond with the receptor, a key interaction for stabilizing the ligand-receptor complex and initiating a biological response. ijdvl.com In contrast, the 11-keto group is unable to form this crucial bond, rendering the molecule inactive until it is metabolized. nih.gov Studies comparing 11β-hydroxyl compounds with their 11-ketone counterparts show clear differences in dynamic flexibility and receptor interaction. nih.gov

The C-20 ketone, part of the dihydroxyacetone side chain at C-17, is also important for the glucocorticoid effect. ijdvl.com This side chain is a defining feature for corticosteroid activity. Modifications to this side chain, such as esterification at the C-21 hydroxyl group, can alter properties like lipophilicity and skin penetration, which in turn influences potency. ijdvl.comnih.gov However, the C-20 carbonyl group itself is a key feature for receptor interaction.

Table 2: Effect of C-11 and C-21 Functional Groups on Receptor Affinity

Compound C-11 Group C-21 Group Relative Binding Affinity Reference
Prednisone Keto (=O) Hydroxyl (-OH) Lower (acts as prodrug) drugbank.com
Prednisolone Hydroxyl (-OH) Hydroxyl (-OH) Higher (active form) acs.org
Hydrocortisone Hydroxyl (-OH) Hydroxyl (-OH) Baseline nih.gov
Hydrocortisone 21-acetate Hydroxyl (-OH) Acetate (-OAc) Lower than Hydrocortisone nih.gov
Betamethasone 17-valerate Hydroxyl (-OH) Hydroxyl (-OH) Higher than Betamethasone nih.gov

Computational Chemistry and Molecular Docking for Binding Prediction

Computational chemistry and molecular docking have become invaluable tools for predicting how steroid analogues like this compound interact with the glucocorticoid receptor. nih.gov These methods allow researchers to build three-dimensional models of the ligand and the receptor's binding site, simulating their interaction at a molecular level. tennessee.edumdpi.com

Molecular docking studies can predict the binding affinity and orientation of a ligand within the receptor pocket. For corticosteroids, these simulations help rationalize structure-activity relationships. For instance, docking studies can demonstrate why the rigid, planar A-ring of potent glucocorticoids allows for a more favorable fit in the receptor's ligand-binding domain compared to the more flexible, non-planar A-ring of a 4,5-dihydro analogue. nih.govtennessee.edu

Furthermore, quantitative structure-activity relationship (QSAR) studies combine computational models with experimental binding data to predict the activity of new compounds. ingentaconnect.commdpi.com These models can identify key structural features and physicochemical properties, such as lipophilicity and the presence of specific functional groups (e.g., halogens at C-6 or C-9), that correlate with high receptor binding affinity. ingentaconnect.com By applying these computational approaches, scientists can screen virtual libraries of compounds and prioritize the synthesis of analogues with the highest predicted potency, guiding the design of new, more selective glucocorticoid receptor ligands. nih.govnih.gov

Advanced Analytical Methodologies for 4,5 Dihydro Prednisone in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of corticosteroids and their metabolites in complex biological matrices. researchgate.netnih.gov Its high sensitivity and selectivity allow for the detection and quantification of compounds at very low concentrations.

Development of Highly Sensitive and Selective Quantitative Assays

The development of quantitative LC-MS/MS assays for 4,5-Dihydro Prednisone (B1679067) involves meticulous optimization of several parameters to ensure accuracy and precision. A typical workflow includes sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation often involves solid-phase extraction (SPE) to isolate steroids from biological fluids like plasma or urine and to remove interfering matrix components. thermofisher.com For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is commonly employed. tandfonline.com

Chromatographic separation is critical, especially for resolving isomeric forms. Reversed-phase chromatography using C18 or biphenyl (B1667301) columns is frequently utilized. thermofisher.comnih.gov Gradient elution with mobile phases consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is employed to achieve optimal separation. nih.gov

Tandem mass spectrometry, often using a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode for quantification. nih.gov This involves selecting a specific precursor ion for 4,5-Dihydro Prednisone and monitoring its characteristic product ions, which enhances the specificity of the assay.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterTypical Setting
Chromatography
ColumnReversed-phase C18 or Biphenyl (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
GradientOptimized for separation of isomers
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)Specific fragments for confirmation and quantification

Isomeric Separation and Identification Techniques for Dihydro-Metabolites

A significant challenge in the analysis of this compound is the separation of its 5α- and 5β-diastereomers. These isomers often exhibit very similar chromatographic behavior, making their individual quantification difficult with standard reversed-phase columns.

To address this, specialized chromatographic techniques are employed. Chiral chromatography is a powerful approach for separating steroid isomers. nih.govnih.gov By using a chiral stationary phase, it is possible to achieve baseline separation of enantiomers and diastereomers. Another strategy involves the use of porous graphitic carbon (PGC) columns, which have demonstrated enhanced separation of polar and structurally similar compounds, including steroid metabolites.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, can be used in conjunction with chromatography to aid in the identification of isomers. While HRMS cannot distinguish isomers based on mass alone, subtle differences in fragmentation patterns under controlled conditions can sometimes provide clues for differentiation. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for steroid analysis, offering high chromatographic resolution. diva-portal.org However, due to the low volatility and thermal instability of corticosteroids like this compound, chemical derivatization is a mandatory step prior to analysis. nih.govresearchgate.net

The derivatization process typically involves two steps:

Oximation: The ketone groups (at C3, C11, and C20 in the case of this compound) are converted to oximes using reagents like methoxylamine hydrochloride or hydroxylamine (B1172632) hydrochloride. researchgate.net This step prevents the formation of multiple enol-isomers at high temperatures in the GC inlet.

Silylation: The hydroxyl groups (at C17 and C21) are converted to trimethylsilyl (B98337) (TMS) ethers using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). diva-portal.orgresearchgate.net

The resulting volatile derivatives can then be separated on a capillary GC column and detected by the mass spectrometer. The mass spectra of the derivatives provide characteristic fragmentation patterns that are useful for structural confirmation.

Table 2: General GC-MS Derivatization and Analysis Steps for this compound

StepReagents and Conditions
Oximation
ReagentMethoxylamine hydrochloride in pyridine
ConditionsHeating at 60-80°C for 15-60 minutes
Silylation
ReagentBSTFA + 1% TMCS or MSTFA
ConditionsHeating at 60-100°C for 30-120 minutes
GC-MS Analysis
ColumnCapillary column (e.g., HP-5MS, DB-1)
Carrier GasHelium
Temperature ProgramRamped from a lower initial temperature to a final temperature of ~300°C
Ionization ModeElectron Ionization (EI)

High-Resolution Spectroscopic Characterization

For the unambiguous structural confirmation of this compound and its isomers, high-resolution spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise chemical structure of organic molecules in solution. nih.gov For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are employed for complete structural elucidation and stereochemical assignment. nih.govnih.gov

The ¹H NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. researchgate.net The key to differentiating the 5α and 5β isomers lies in the analysis of chemical shifts and coupling constants, particularly for the protons in the A and B rings of the steroid nucleus. The stereochemistry at C5 significantly influences the conformation of these rings, leading to distinct NMR signatures for the two isomers. researchgate.net

Two-dimensional NMR experiments are crucial for assigning all proton and carbon signals and for establishing the connectivity and spatial relationships between atoms. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, which is vital for determining the relative stereochemistry. nih.gov

Table 3: Expected NMR Data Features for Structural Elucidation of this compound

NMR ExperimentInformation Gained
¹H NMR Chemical shifts and coupling constants of protons, providing initial structural and stereochemical information.
¹³C NMR Chemical shifts of carbon atoms, defining the carbon framework.
COSY Correlation of coupled protons, establishing proton-proton connectivity within spin systems.
HSQC Correlation of protons with their directly attached carbons.
HMBC Correlation of protons with carbons over two or three bonds, revealing long-range connectivity.
NOESY Correlation of protons that are close in space, crucial for determining stereochemistry (e.g., α vs. β orientation of substituents).

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides definitive proof of the molecular structure, including the absolute stereochemistry of all chiral centers.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. wikipedia.org The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

Development of Robust Reference Standards and Quality Control in Research Settings

The accuracy and reliability of analytical data in pharmaceutical research are fundamentally dependent on the quality of the reference standards used. For compounds like this compound, which is a known metabolite and impurity of Prednisone, the availability of a robust and well-characterized reference standard is crucial. nih.govsynthinkchemicals.com Such standards are indispensable for the identification, quantification, and quality control of Prednisone in drug development and manufacturing. synthinkchemicals.comclearsynth.com They serve as the benchmark against which analytical methods are validated and samples are measured, ensuring consistency and comparability of results across different studies and laboratories. clearsynth.comaxios-research.com

The development of a reference standard for this compound involves its chemical synthesis, purification, and comprehensive characterization to confirm its identity and purity. This material is not typically isolated from biological matrices for use as a standard due to the complexity and cost of the process. Instead, it is synthesized and offered by specialized chemical suppliers as a reference material. clearsynth.comaxios-research.com This ensures a consistent and high-purity supply for research and quality control applications.

The characterization process is a critical step in establishing a new reference standard. It employs a suite of analytical techniques to create a detailed profile of the compound. Key physicochemical properties are meticulously documented.

Once the primary structure is confirmed, rigorous quality control (QC) procedures are implemented to establish the reference standard's purity and to assign a potency value. These QC measures are documented in a Certificate of Analysis (CoA), which accompanies the reference standard. The CoA provides users with the necessary information to use the standard correctly in their analytical work. A typical CoA for a this compound reference standard would include data from several analytical tests.

The quality control of a reference standard does not end with its initial characterization. A lifecycle management approach is essential to ensure the standard remains valid over time. lachmanconsultants.com This involves periodic re-testing to monitor the stability of the material under defined storage conditions. lachmanconsultants.com Any signs of degradation, such as the appearance of new impurity peaks in an HPLC chromatogram, would trigger a comprehensive investigation and could lead to the disqualification of the batch.

In research settings, these well-characterized reference standards are used for several critical applications. They are essential for the validation of analytical methods, such as those used for stability and quality control studies of Prednisone drug products. synthinkchemicals.com For instance, an HPLC method designed to separate Prednisone from its related substances would use the this compound reference standard to confirm the specificity and accuracy of the method. acs.org

The table below outlines the key quality control parameters that are integral to both the initial validation and the ongoing verification of a this compound reference standard in a research environment.

Mentioned Compounds

Mechanistic Investigations and Biological Significance in Model Systems

Role of 4,5-Dihydro Prednisone (B1679067) in Steroid Regulatory Networks (General Biological Context)

Steroid regulatory networks are complex systems involving biosynthesis, activation, signaling, and inactivation. Metabolites like 4,5-Dihydro Prednisone play a crucial role as products of steroid inactivation pathways. The enzymes that produce them, such as the 5α- and 5β-reductases, act as key regulatory nodes that control the bioavailability of active hormones. nih.govbioscientifica.com

The liver is the principal site for this regulation, where AKR1D1 acts as a gatekeeper for glucocorticoid action. nih.govbioscientifica.com By converting potent glucocorticoids into inactive dihydro-metabolites, it protects the body from excessive glucocorticoid exposure. The observation that synthetic glucocorticoids can suppress the activity of this enzyme highlights a mechanism by which these drugs can potentiate their own effects. nih.gov This interplay forms a critical feedback loop within the broader steroid regulatory network, influencing not only glucocorticoid homeostasis but also pathways they regulate, such as bile acid synthesis and hepatic glucose metabolism. nih.govbioscientifica.com

Application of this compound as a Biochemical Probe for Enzyme and Receptor Studies

While specific published applications are scarce, this compound holds potential as a valuable biochemical probe for investigating the intricacies of steroid action and metabolism. Its structural similarity to the parent compound, differentiated only by the saturation of the A-ring double bond, makes it an ideal tool for several lines of inquiry:

Enzyme Specificity: It can be used as a substrate or inhibitor in comparative studies of steroid-metabolizing enzymes, such as the different isozymes of 5α-reductase (SRD5A1, SRD5A2, SRD5A3) and 5β-reductase (AKR1D1). bioscientifica.combioscientifica.com This would help delineate the precise structural requirements for substrate recognition and turnover by these key enzymes.

Receptor Binding and Activation: As a ligand with presumably low affinity for the glucocorticoid receptor, it can be used in competitive binding assays to probe the GR's binding pocket. nih.gov Comparing its interaction with that of Prednisolone (B192156) can help identify the specific molecular interactions that are lost upon A-ring reduction, providing a clearer picture of the structural basis for high-affinity binding and receptor activation.

"Dissociated" Steroid Effects: Given that some 5α-reduced steroids exhibit dissociated effects (i.e., separating anti-inflammatory from metabolic gene regulation), the 5α-isomer of Dihydro-Prednisone could be used to explore this phenomenon further. nih.gov Such studies could advance the development of novel corticosteroids with more favorable therapeutic profiles.

Comparative Biochemical Activity with Parent Prednisone and Other Corticosteroids in Research Models

The biochemical activity of this compound is best understood in comparison to its parent compound, Prednisone, and its active form, Prednisolone. The reduction of the C4-C5 double bond in the A-ring dramatically alters the molecule's three-dimensional structure, which in turn profoundly impacts its ability to interact with the glucocorticoid receptor.

Prednisone is a potent glucocorticoid agonist (after conversion to Prednisolone) that robustly activates the GR, leading to widespread changes in gene expression that underpin its anti-inflammatory and immunosuppressive effects. wikipedia.orgdrugbank.com In stark contrast, 5β-Dihydro Prednisone is considered a biologically inactive metabolite, as it fails to effectively bind and activate the GR. mdpi.comresearchgate.net The 5α-isomer may retain some activity, but it is generally much weaker than the parent compound and may exhibit a different profile of gene regulation. nih.govnih.gov

The following table provides a comparative overview of the biochemical properties of these related compounds.

FeaturePrednisonePrednisolone4,5β-Dihydro Prednisone4,5α-Dihydro Prednisone (Inferred)Reference
Role ProdrugActive GlucocorticoidInactive MetaboliteMetabolite with potential dissociated activity wikipedia.orgresearchgate.netnih.gov
Metabolism Converted to Prednisolone in the liver (activation)Metabolized by 5β-reductase (AKR1D1) to inactive dihydro-metabolites (inactivation)End-product of a major inactivation pathwayProduct of 5α-reductase metabolism biorxiv.orgnih.govbioscientifica.com
Glucocorticoid Receptor (GR) Binding NegligibleHigh AffinityVery Low / NegligibleLow to Moderate Affinity nih.govresearchgate.net
GR Transactivation NoneStrongNoneWeak (for metabolic genes) nih.govnih.gov
Primary Biological Effect None (until converted)Potent anti-inflammatory and immunosuppressive effectsTermination of glucocorticoid signalPotential for dissociated anti-inflammatory effects with fewer metabolic side effects wikipedia.orgdrugbank.comnih.gov

Q & A

Q. How can researchers optimize the synthesis of 4,5-Dihydro Prednisone to ensure high yield and purity?

Methodological Answer:

  • Reflux and Solvent Selection : Use dimethyl sulfoxide (DMSO) as a solvent under reflux conditions (18 hours) to facilitate cyclization, followed by reduced-pressure distillation to isolate intermediates .
  • Purification : Employ recrystallization with water-ethanol mixtures to obtain a light-yellow powder (65% yield). Monitor purity via melting point analysis (141–143°C) and HPLC (as per pharmacopeial standards for related steroids) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy : Use IR spectroscopy to identify carbonyl (C=O) and hydroxyl (-OH) functional groups. Compare with reference spectra from pharmacopeial databases .
  • Chromatography : Apply reverse-phase HPLC with a C18 column and UV detection (254 nm) to validate purity. Use a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min flow rate .

Q. How should researchers design in vitro assays to assess the glucocorticoid receptor binding affinity of this compound?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled dexamethasone as a tracer in human lymphocyte cultures. Calculate IC50 values using nonlinear regression analysis .
  • Positive Controls : Include prednisone and dexamethasone to benchmark activity. Ensure ethical approval for cell-line sourcing (e.g., ATCC) and adherence to Helsinki Declaration principles .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental data on this compound’s reactivity?

Methodological Answer:

  • DFT Optimization : Perform geometry optimization using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model molecular orbitals (HOMO/LUMO) and global reactivity descriptors (e.g., electrophilicity index) .
  • Validation : Cross-check computational results with X-ray crystallography data (e.g., bond lengths, angles) to resolve discrepancies in predicted vs. observed electronic properties .

Q. What experimental strategies address conflicting thermal stability data in this compound studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen atmosphere (10°C/min) to quantify decomposition temperatures. Compare with DSC results to identify polymorphic transitions .
  • Environmental Controls : Standardize humidity (e.g., 40% RH) and storage conditions (desiccators) to minimize hygroscopic effects that skew stability data .

Q. How can researchers design mechanistic studies to elucidate the metabolic pathways of this compound in hepatic microsomes?

Methodological Answer:

  • LC-MS/MS Metabolite Profiling : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Use a Shimadzu LCMS-8060 with electrospray ionization (ESI+) to detect phase I/II metabolites .
  • Enzyme Inhibition Assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways. Quantify metabolite formation rates using Michaelis-Menten kinetics .

Methodological Frameworks

How should researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) questions for studying this compound’s anti-inflammatory mechanisms?

Methodological Answer:

  • Feasibility : Prioritize in silico docking studies (AutoDock Vina) to screen binding affinity before costly in vivo trials .
  • Novelty : Focus on understudied interactions with non-canonical glucocorticoid receptor isoforms (e.g., GRβ) .

Q. What statistical approaches resolve contradictions in dose-response data across preclinical studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies using random-effects models (RevMan software). Adjust for heterogeneity via I² statistics .
  • Sensitivity Analysis : Exclude outliers (e.g., studies with high risk of bias) to refine EC50 estimates .

Data Interpretation and Reporting

Q. How can researchers standardize reporting of crystallographic data for this compound derivatives?

Methodological Answer:

  • CIF Guidelines : Adopt Crystallographic Information Framework (CIF) templates to document unit cell parameters, space groups, and refinement statistics (R-factors) .
  • Deposition : Submit data to the Cambridge Structural Database (CSD) with DOI linking for reproducibility .

Q. What protocols ensure ethical compliance in animal studies involving this compound?

Methodological Answer:

  • IACUC Approval : Detail animal source (e.g., Charles River Laboratories), housing conditions (12-h light/dark cycles), and humane endpoints (e.g., tumor volume limits) in protocols .
  • ARRIVE Guidelines : Report sample sizes, randomization methods, and blinding in manuscripts to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.